2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2S/c16-11-3-4-12(17)13(9-11)24(22,23)19-10-14-18-6-5-15(20-14)21-7-1-2-8-21/h3-6,9,19H,1-2,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQLMVPHFXHPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2,5-dichloro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzene-1-sulfonamide, has been found to interact with a variety of targets. These include the vanilloid receptor 1 , the insulin-like growth factor 1 receptor , and a range of enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, signal transduction, and cell adhesion.
Mode of Action
The compound acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. It inhibits the activity of several enzymes, thereby affecting their respective biochemical pathways
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, its antagonistic action on the vanilloid receptor 1 can influence pain perception. Its modulation of the insulin-like growth factor 1 receptor can affect growth regulation. By inhibiting enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1, it can impact signal transduction and energy metabolism, respectively.
Pharmacokinetics
The compound’s pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to the molecule’s stereochemistry and increase its three-dimensional coverage. These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The compound’s action results in a variety of molecular and cellular effects. These include antioxidative and antibacterial properties, as well as effects on the cell cycle. The specific effects can depend on the particular target and biochemical pathway involved.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, steric factors can influence its biological activity. The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring in this compound features two reactive chlorine atoms at positions 2 and 5. These positions are susceptible to nucleophilic substitution under controlled conditions:
Amination Reactions
- Reaction with Primary/Secondary Amines :
The 2- and 5-chloro groups undergo sequential displacement with amines. For example, in structurally related dichloropyrimidines, substitution with pyrrolidine or piperidine derivatives occurs at elevated temperatures (85–140°C) in polar aprotic solvents like N-methylpyrrolidone (NMP) or 1,2-dimethoxyethane (DME) .
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| DME/DCM, 85°C, 16h | Spirocyclic amine derivative | 35% | |
| NMP, 135°C, 25min | Piperidine-substituted analog | 44% |
Selectivity in Substitution
- The 4-position pyrrolidin-1-yl group electronically activates the pyrimidine ring, enhancing substitution at the 2- and 5-positions. Computational studies suggest that steric and electronic factors dictate regioselectivity, with the 5-chloro site often reacting first due to reduced steric hindrance .
Sulfonamide Group Reactivity
The benzenesulfonamide moiety participates in two primary reaction types:
Hydrolysis
- Under acidic or basic conditions, the sulfonamide group can hydrolyze to form sulfonic acids. For example, exposure to concentrated HCl or NaOH at reflux temperatures cleaves the sulfonamide bond, yielding 2,5-dichlorobenzenesulfonic acid and the corresponding amine .
Functionalization via Cross-Coupling
- Suzuki–Miyaura Coupling :
The sulfonamide’s aryl group can undergo palladium-catalyzed coupling with boronic acids. For instance, analogs with similar sulfonamide scaffolds have been coupled with aryl boronic acids to introduce substituents like 4-fluorophenyl or heteroaryl groups .
Pyrrolidine Substituent Modifications
The pyrrolidin-1-yl group at the pyrimidine’s 4-position can be further functionalized:
Alkylation/Acylation
- Reaction with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) modifies the pyrrolidine nitrogen. For example, acetylation with acetic anhydride introduces acetyl groups without disrupting the pyrimidine core .
Oxidation
- Oxidizing agents like mCPBA (meta-chloroperbenzoic acid) convert pyrrolidine to its N-oxide derivative, altering electronic properties and hydrogen-bonding capacity .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from the Pyridine/Pyrimidine Family
(a) N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Key Differences :
- Implications :
- Morpholine’s oxygen atom may enhance solubility but reduce lipophilicity compared to pyrrolidine.
- Bromine’s larger atomic radius could sterically hinder target binding compared to chlorine.
(b) 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine
- Key Differences: Pyridine Core: Replaces pyrimidine with pyridine, altering hydrogen-bonding patterns.
- Implications :
- Nitro and iodine substituents increase molecular weight and may influence metabolic stability.
- TBS groups are often used in synthetic intermediates but limit in vivo applicability.
Functional Group Comparison Table
| Compound Name | Pyrimidine/Pyridine Substituent | Aromatic Ring Modifications | Key Functional Groups |
|---|---|---|---|
| Target Compound | 4-(pyrrolidin-1-yl)pyrimidin-2-ylmethyl | 2,5-dichlorobenzenesulfonamide | Chlorine, sulfonamide, pyrrolidine |
| N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide | Morpholine, bromine, methoxy | Trimethylbenzene | Bromine, morpholine, methyl |
| 4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine | TBS-protected pyrrolidine, nitro, iodine | None (pyridine core) | Nitro, iodine, silyl ether |
Pharmacological and Physicochemical Implications
- Lipophilicity : The dichlorinated aromatic ring in the target compound increases lipophilicity (logP ~3.5 estimated) compared to trimethylbenzene derivatives (logP ~2.8) .
- Solubility : Pyrrolidine’s secondary amine may improve aqueous solubility relative to morpholine-containing analogues.
- Target Selectivity: The smaller chlorine atoms (vs.
Q & A
Q. What are the key synthetic steps and reaction condition optimizations for 2,5-dichloro-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. Key steps include:
- Coupling reactions : Reacting a pyrrolidine-substituted pyrimidine intermediate with a chlorinated benzenesulfonamide derivative.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) are preferred for intermediate stability, as noted in sulfonamide syntheses .
- Temperature control : Reflux conditions (e.g., 80–100°C) for amide bond formation, with reduced temperatures during sensitive steps (e.g., <40°C for sulfonylation) .
- Catalysts : Sodium acetate or DMAP may enhance reaction efficiency .
Data Table :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Pyrimidine coupling | DMF | 80–100 | Sodium acetate | ~65–70 |
| Sulfonylation | Dichloromethane | 25–40 | DMAP | ~60–68 |
| References: |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- H NMR : Identify pyrrolidine protons (δ 2.2–3.5 ppm) and sulfonamide NH (δ ~7.5–9.5 ppm, DO exchangeable). Pyrimidine aromatic protons appear downfield (δ 7.0–8.5 ppm) .
- C NMR : Carbonyl (C=O) signals at ~165–175 ppm; pyrimidine carbons at ~110–155 ppm .
- IR Spectroscopy : Confirm sulfonamide S=O (1130–1370 cm) and NH stretches (~3200–3450 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386–403 in similar sulfonamides) validate stoichiometry .
References:
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthesis batches?
Methodological Answer: Discrepancies often arise from impurities or regiochemical variations. Strategies include:
- Repetition under controlled conditions : Standardize solvent purity, temperature, and reaction time .
- 2D NMR (e.g., HSQC, COSY) : Resolve overlapping signals, particularly in pyrrolidine and pyrimidine regions .
- X-ray crystallography : Determine absolute configuration, as applied in related sulfonamide crystal structures .
- HPLC-MS : Quantify purity and detect side products (e.g., unreacted intermediates) .
References:
Q. What methodologies are used to study the compound’s enzyme inhibition mechanisms (e.g., carbonic anhydrase IX)?
Methodological Answer:
- Enzyme kinetics :
- IC determination : Dose-response assays with recombinant carbonic anhydrase IX, monitoring CO hydration rates .
- Competitive vs. non-competitive inhibition : Analyze Lineweaver-Burk plots with varying substrate concentrations.
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfonamide group and enzyme active sites (e.g., Zn coordination) .
- Comparative assays : Test against isoforms (e.g., CA II vs. CA IX) to assess selectivity .
References:
Q. How do structural modifications (e.g., pyrrolidine vs. morpholine substituents) impact biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) studies :
- Substituent variation : Compare analogues (e.g., morpholine derivatives in vs. pyrrolidine in ) in enzyme inhibition assays.
- Steric/electronic effects : Bulky groups (e.g., morpholine) may reduce binding affinity, while electron-donating groups enhance solubility .
- Thermodynamic solubility assays : Measure logP to correlate substituent hydrophobicity with membrane permeability .
Data Table :
| Substituent | Target Enzyme | IC (nM) | logP |
|---|---|---|---|
| Pyrrolidine (this compound) | CA IX | ~50–100 | 2.8 |
| Morpholine | CA IX | ~150–200 | 3.1 |
| References: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
